4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c18-17(19,20)12-6-4-11(5-7-12)14(22)21-13(15(23)24)10-25-16(21)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVPRSPEVYFYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Aminophenol Derivatives
The most validated method derives from PMC studies (Table 1):
Procedure :
-
Condense 4-aminophenol with α-hydroxy acids (e.g., glycolic acid) using DCC to form hydroxyamide intermediates.
-
Oxidize with bis(acetoxy)iodobenzene (PhI(OAc)₂) under Cu(I) catalysis to induce spirocyclization.
| Step | Reagents/Conditions | Yield | Catalyst Efficiency |
|---|---|---|---|
| 1 | DCC, RT, 12h | 85% | - |
| 2 | PhI(OAc)₂, Cu[(CH₃CN)₄]ClO₄ | 72% | 98% conversion |
This method’s advantage lies in its atom economy, but scale-up requires careful handling of hypervalent iodine reagents.
Alternative Ring-Closing Metathesis
Patent data suggests using Grubbs catalysts for constructing similar spirocycles:
-
Advantage : Tolerance to diverse substituents.
-
Limitation : Requires pre-functionalized diene precursors, increasing synthetic steps.
Installation of the 4-(Trifluoromethyl)benzoyl Group
Friedel-Crafts Acylation
Acylation of the spirocyclic amine intermediate occurs via:
-
Activation : Treat 4-(trifluoromethyl)benzoyl chloride with Lewis acids (e.g., AlCl₃).
-
Coupling : React with the spirocyclic amine at −20°C to prevent over-acylation.
Optimization Data :
Buchwald-Hartwig Amination
For advanced intermediates, palladium-catalyzed coupling installs the benzoyl group post-cyclization:
Carboxylic Acid Functionalization
Hydrolysis of Ester Precursors
A two-step sequence converts esters to carboxylic acids:
-
Esterification : Protect the C3-alcohol as a methyl ester using MeOH/H₂SO₄.
-
Saponification : Treat with NaOH/EtOH/H₂O (1:1:1) at 80°C for 6h.
Yield Comparison :
| Ester Type | Hydrolysis Yield | Purity |
|---|---|---|
| Methyl | 89% | 95% |
| Ethyl | 82% | 91% |
Direct Oxidation of Alcohols
TEMPO/NaClO₂ oxidation converts primary alcohols to carboxylic acids in one pot:
-
Conditions : pH 9 buffer, 0°C → RT over 12h.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Green Solvent Substitution
Replacing DCM with cyclopentyl methyl ether (CPME) in acylation steps:
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization | 5 | 43% | $$$ | High |
| Metathesis Approach | 7 | 28% | $$$$ | Moderate |
| Hybrid Flow Process | 4 | 51% | $$ | Excellent |
The oxidative cyclization route remains preferred for discovery-phase projects, while flow-based methods show promise for manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
The compound features a unique spirocyclic structure, integrating a trifluoromethyl group and an oxa-azaspiro framework, which contribute to its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of spirocyclic compounds for their anticancer activity. The results demonstrated that modifications on the benzoyl moiety significantly enhanced the cytotoxic effects against breast cancer cells (MDA-MB-231) .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Research indicates that similar compounds can influence serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety.
Case Study:
A clinical trial investigated the effects of spirocyclic derivatives on mood disorders, revealing promising results in improving patient outcomes when administered alongside standard antidepressant therapies .
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of advanced polymers and coatings due to their thermal stability and chemical resistance.
Data Table: Polymer Applications
| Polymer Type | Application Area | Performance Metric |
|---|---|---|
| Fluorinated Polymers | Coatings | High thermal stability |
| Biodegradable Polymers | Packaging | Enhanced mechanical strength |
| Conductive Polymers | Electronics | Improved conductivity |
Agricultural Chemistry
The compound may also find utility in agricultural chemistry as a potential pesticide or herbicide. Its structural characteristics allow for targeted action against specific pests while minimizing environmental impact.
Case Study:
Research conducted on fluorinated compounds has shown increased efficacy against common agricultural pests, with reduced toxicity to non-target species .
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, focusing on substituents, molecular weight, and commercial availability:
Key Observations:
- Substituent Position and Electronic Effects:
- The 4-CF₃ group (target compound) is a strong electron-withdrawing substituent, enhancing binding to electron-deficient biological targets compared to 2-CF₃ () or electron-donating groups (e.g., 3,4,5-(OCH₃)₃ in ) .
- Halogenated Derivatives (e.g., 2,4-F₂, 3,5-Cl₂) offer varied hydrophobicity and steric profiles, with dichloro analogs (358.22 g/mol) showing higher molecular weight than difluoro counterparts (325.31 g/mol) .
- 1-Oxa-4-aza cores are less basic than diaza systems (e.g., diazaspiro[4.5]decane in ), reducing cationic interactions but improving metabolic stability .
Pharmacological and Industrial Relevance
- Fluorinated Compounds: The CF₃ group in the target compound increases lipid solubility and resistance to oxidative metabolism, a trait shared with other fluorinated analogs (e.g., 2,4-difluoro in ) .
- Discontinued Analogs: Compounds like 8-tert-butyl-4-[2-(4-chlorophenyl)acetyl]-... () were discontinued, likely due to synthesis complexity or poor bioavailability, highlighting the target compound’s commercial viability .
- Applications: The 3,4,5-trimethoxybenzoyl variant () may serve in kinase inhibition studies due to its bulky aromatic group . 3-Phenylpropanoyl derivatives () with extended acyl chains could modulate membrane permeability .
Biological Activity
4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the chemical formula CHFNO and CAS number 1326814-38-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an enzyme inhibitor and its antimicrobial properties.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and influence molecular interactions, which are critical for enzyme inhibition and antimicrobial efficacy.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound derivatives as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Key Findings:
- A study indicated that derivatives of the compound exhibited moderate inhibition of AChE with IC values ranging from 27.04 to 106.75 µM, while BuChE inhibition showed IC values between 58.01 and 277.48 µM .
- Notably, some derivatives demonstrated lower IC values than rivastigmine, a clinically used drug for Alzheimer's disease treatment, suggesting a promising avenue for further development .
The following table summarizes the enzyme inhibition data for selected derivatives:
| Compound Derivative | AChE IC (µM) | BuChE IC (µM) |
|---|---|---|
| Parent Compound | N/A | N/A |
| Tridecyl Derivative | 28.9 | N/A |
| Pentadecyl Derivative | 27.0 | N/A |
| Rivastigmine | <40 | N/A |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The structural modifications have been shown to enhance activity against specific strains.
Case Study:
In a study investigating the antimicrobial effects of related compounds, it was found that some derivatives maintained significant potency against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of the compound with target enzymes. The trifluoromethyl group facilitates strong electron-withdrawing interactions, which enhance binding affinity to active sites of enzymes like AChE and COX-2 .
Key Insights from Docking:
- The presence of halogen atoms in the structure promotes hydrogen bonding interactions with key residues in enzyme active sites.
- The docking studies indicated that these interactions could be responsible for the observed biological activities, including moderate inhibition of COX-2 and lipoxygenases .
Q & A
Q. What are the key challenges in synthesizing 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how are they addressed methodologically?
The synthesis involves multi-step organic reactions, including coupling benzoyl precursors with spirocyclic intermediates. Protecting groups (e.g., for the carboxylic acid moiety) are critical to prevent undesired side reactions. For example, tert-butyl or methyl esters may be employed and later hydrolyzed under controlled acidic or basic conditions. Reaction optimization (temperature, solvent polarity, and catalyst selection) is essential to improve yields, as seen in analogous spirocyclic compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the spirocyclic framework and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, ¹H NMR can resolve diastereotopic protons in the spiro ring system, and ¹⁹F NMR identifies trifluoromethyl group signals. Infrared (IR) spectroscopy helps verify functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological activity?
SAR studies require synthesizing analogs with substituent variations (e.g., replacing trifluoromethyl with chloro, fluoro, or methyl groups) and testing them in biological assays. For instance, comparing inhibitory potency against lipid metabolism enzymes (e.g., phospholipase A₂) can reveal electronic and steric effects of the trifluoromethyl group. Data from dichloro- and difluoro-substituted analogs (e.g., 4-(3,5-Dichlorobenzoyl) derivatives) suggest that electron-withdrawing groups enhance enzyme binding .
Q. What experimental strategies resolve contradictions in biological activity data across different assay conditions?
Contradictions may arise from assay-specific parameters (e.g., pH, co-solvents). To address this:
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays).
- Control for compound stability via HPLC purity checks post-assay.
- Validate target engagement with biophysical methods (e.g., surface plasmon resonance). For example, discrepancies in IC₅₀ values for related spirocyclic compounds were resolved by standardizing buffer conditions and verifying compound integrity .
Q. How can computational modeling predict the binding mode of this compound with lipid metabolism enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the trifluoromethyl group and hydrophobic enzyme pockets. The benzoyl moiety may form π-π stacking with aromatic residues, while the carboxylic acid participates in hydrogen bonding. Validation via X-ray crystallography of enzyme-ligand complexes is ideal but requires co-crystallization trials .
Q. What strategies optimize synthetic yield while preserving stereochemical purity in the spirocyclic core?
- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during ring closure.
- Monitor reaction progress with chiral HPLC to detect racemization.
- Employ low-temperature conditions during critical steps (e.g., benzoylation). Analogous syntheses achieved >90% enantiomeric excess by optimizing catalyst loading (e.g., Pd-mediated cross-couplings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
